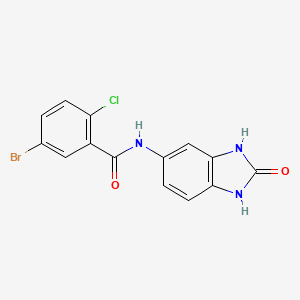![molecular formula C20H22O7 B7478009 Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methyl 4-[3-(trimethoxyphenyl)propanoyloxy]benzoate or TMB-4, and it belongs to the class of benzoate esters.
作用機序
The mechanism of action of TMB-4 varies depending on its application. In medicine, TMB-4 has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells. In agriculture, TMB-4 has been shown to regulate plant growth and development by modulating the activity of various plant hormones. In material science, TMB-4 has been shown to act as a crosslinking agent in the synthesis of polymers and nanoparticles.
Biochemical and Physiological Effects:
TMB-4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, TMB-4 has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders. In agriculture, TMB-4 has been shown to regulate plant growth and development, improve crop yield, and protect plants from various stressors such as drought and pathogens. In material science, TMB-4 has been shown to improve the mechanical properties of polymers and nanoparticles.
実験室実験の利点と制限
TMB-4 has several advantages for lab experiments such as its high yield and purity, ease of synthesis, and versatility in applications. However, there are also some limitations to using TMB-4 in lab experiments such as its potential toxicity, limited solubility in certain solvents, and potential interference with other compounds in the experimental system.
将来の方向性
There are several future directions for research on TMB-4. In medicine, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. Overall, TMB-4 has great potential for various applications, and further research is needed to fully realize its potential.
合成法
The synthesis of TMB-4 involves the reaction between 3,4,5-trimethoxybenzaldehyde and methyl 4-hydroxybenzoate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification mechanism, resulting in the formation of TMB-4. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques such as recrystallization.
科学的研究の応用
TMB-4 has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TMB-4 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, TMB-4 has been studied for its potential use as a plant growth regulator and pesticide. In material science, TMB-4 has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
特性
IUPAC Name |
methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-16-11-13(12-17(24-2)19(16)25-3)5-10-18(21)27-15-8-6-14(7-9-15)20(22)26-4/h6-9,11-12H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOSUUWZPGKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)